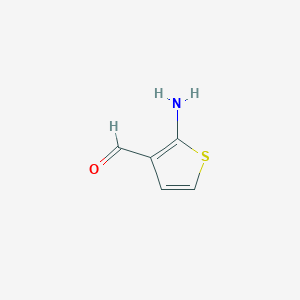

2-Aminothiophene-3-carbaldehyde

Übersicht

Beschreibung

2-Aminothiophene-3-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with an amino group at the second position and an aldehyde group at the third position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Synthetic Routes and Reaction Conditions:

Gewald Reaction: This is a common method for synthesizing aminothiophene derivatives.

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This method involves the condensation of ynones or ynoates with 2-mercapto acetate.

Industrial Production Methods: Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity. Green chemistry approaches are also being explored to make the synthesis more environmentally friendly .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The amino group can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Oxidized thiophene derivatives.

Reduction: Thiophene alcohol derivatives.

Substitution: A wide range of substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Aminothiophene-3-carbaldehyde and its derivatives have demonstrated significant potential in medicinal applications. They have been identified as promising candidates for various pharmacological activities, including:

- Anticancer Activity : Several studies have shown that derivatives of 2-aminothiophene exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold displayed IC50 values ranging from 1.35 to 8.3 µM against prostate carcinoma (PC-3) and hepatocellular carcinoma (HepG-2) cells, indicating their potential as selective anticancer agents .

- Antimicrobial Properties : The compound has been noted for its antibacterial and antifungal activities. Research indicates that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, which positions them as potential candidates for developing new antimicrobial agents .

- Receptor Modulation : 2-Aminothiophene derivatives have also been explored for their ability to modulate various receptors, including cannabinoid receptors. This modulation can lead to therapeutic effects in conditions such as pain and inflammation .

Organic Synthesis

The versatility of this compound in organic synthesis is noteworthy:

- Building Block for Complex Molecules : It serves as a key intermediate in the synthesis of more complex thiophene-based compounds. For example, it can be utilized in the synthesis of polysubstituted furans and pyrroles through microwave-assisted reactions, showcasing its utility in creating diverse chemical architectures .

- Three-component Reactions : This compound has been effectively employed in three-component condensation reactions with aldehydes and Meldrum's acid, leading to the formation of various functionalized products that are valuable in pharmaceutical chemistry .

Material Science

In material science, 2-aminothiophene derivatives are being investigated for their electronic properties:

- Conductive Polymers : Due to their inherent electronic properties, thiophene derivatives are being studied as components in conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Wirkmechanismus

The mechanism of action of 2-Aminothiophene-3-carbaldehyde involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

2-Aminothiophene-3-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.

2-Aminothiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness: 2-Aminothiophene-3-carbaldehyde is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Biologische Aktivität

2-Aminothiophene-3-carbaldehyde is a compound belonging to the family of aminothiophenes, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to synthesize current research findings regarding the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of 2-aminothiophene, including this compound, exhibit promising antiproliferative activity against various cancer cell lines. For instance, compounds synthesized from this scaffold showed effective inhibition of cell proliferation in prostate (PC-3), liver (HepG-2), and breast (MCF-7) cancer cell lines. The IC50 values for these compounds ranged from 1.35 µM to 8.3 µM against cancer cells, while normal cells exhibited higher IC50 values, indicating selective toxicity towards cancer cells .

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 18a | PC-3 | 1.35 | Effective against prostate carcinoma |

| 18b | HepG-2 | 5.0 | Moderate activity |

| 18c | MCF-7 | 8.3 | Selective for cancer cells |

The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of specific proteins associated with cell growth. For example, a notable target is TGFβR1 , where the most effective derivative demonstrated an IC50 of 0.09 µM , comparable to the reference compound galunisertib (IC50 = 0.17 µM) . This suggests that derivatives of 2-aminothiophene can be developed as potential therapeutic agents targeting TGFβ signaling pathways.

Antimicrobial Activity

The antimicrobial properties of 2-aminothiophene derivatives have also been extensively studied. Certain quaternary ammonium derivatives derived from this scaffold were found to possess significant anti-tubercular activity, with selectivity indexes exceeding 10 against Mycobacterium tuberculosis . These findings highlight the potential use of these compounds in treating resistant strains of tuberculosis.

Structure-Activity Relationships (SAR)

The biological activity of aminothiophene derivatives is highly dependent on their structural modifications. Studies indicate that the introduction of electron-withdrawing groups at specific positions enhances their activity. For instance:

- C3 Position : Grafting a cyano group significantly improved antiproliferative properties.

- Cycloalkyl Substituents : Compounds with cyclopentyl groups exhibited better selectivity towards cancer cells.

The most potent derivatives were characterized using docking studies, revealing favorable binding interactions within target proteins .

Study on Antiproliferative Effects

In a study conducted by Khalifa and Algothami, a series of novel 2-amino thiophenes were synthesized and evaluated for their antiproliferative effects on HepG2 and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 12.50 nM , demonstrating strong anticancer activity .

In Vivo Studies

A zebrafish model was utilized to evaluate the in vivo biological effects of aminothiophene derivatives. The results indicated that these compounds could effectively modulate physiological responses in living organisms, further supporting their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

2-aminothiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5-4(3-7)1-2-8-5/h1-3H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCLULRDALXFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.